molecular formula C30H48O3 B157798 Lucidadiol CAS No. 252351-95-4

Lucidadiol

Cat. No. B157798
CAS RN: 252351-95-4
M. Wt: 456.7 g/mol
InChI Key: AZPOACUDFJKUHJ-GPEQXWBKSA-N
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Description

Lucidadiol is a triterpenoid, a natural product found in Ganoderma pfeifferi and Ganoderma lucidum . It is known to have various biological functions .


Molecular Structure Analysis

Lucidadiol has a molecular formula of C30H48O3 . The IUPAC name is (3 S ,5 R ,10 S ,13 R ,14 R ,17 R )-3-hydroxy-17- [ ( E ,2 R )-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta [a]phenanthren-7-one .


Physical And Chemical Properties Analysis

Lucidadiol has a molecular weight of 456.7 g/mol . More specific physical and chemical properties were not found in the search results.

properties

IUPAC Name

(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24-25,31,33H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPOACUDFJKUHJ-GPEQXWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045682
Record name Lucidadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lucidadiol

CAS RN

252351-95-4
Record name Lucidadiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252351-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lucidadiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252351954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lucidadiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUCIDADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANY54A9QKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of lucidadiol and how was it determined?

A2: Lucidadiol is a lanostanoid triterpene. Its structure was elucidated using spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) []. Unfortunately, the specific spectroscopic data (e.g., NMR shifts, MS fragmentation patterns) are not provided in the abstracts.

Q2: Have any cytotoxic activities of lucidadiol been reported?

A3: Interestingly, while the provided abstracts don't directly assess the cytotoxic activity of lucidadiol, they highlight the activity of structurally similar compounds isolated from Ganoderma calidophilum []. This suggests that further investigation into the cytotoxic potential of lucidadiol is warranted, potentially exploring its activity against various cancer cell lines.

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